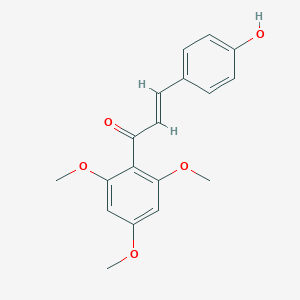

4-Hydroxy-2',4',6'-trimethoxychalcone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18O5 |

|---|---|

Molecular Weight |

314.3g/mol |

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H18O5/c1-21-14-10-16(22-2)18(17(11-14)23-3)15(20)9-6-12-4-7-13(19)8-5-12/h4-11,19H,1-3H3/b9-6+ |

InChI Key |

ZWNLSRDFHQCTQW-RMKNXTFCSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)OC |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)OC |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

4-Hydroxy-2',4',6'-trimethoxychalcone chemical structure and properties

Executive Summary & Chemical Architecture

4-Hydroxy-2',4',6'-trimethoxychalcone is a synthetic flavonoid derivative belonging to the chalcone subclass (1,3-diaryl-2-propen-1-ones). Distinguished by a highly oxygenated A-ring (2,4,6-trimethoxy substitution) and a para-hydroxyl B-ring, this molecule represents a privileged scaffold in medicinal chemistry. Its structural motif mimics the pharmacophore of antimitotic agents like combretastatins and colchicine, making it a critical subject for antiproliferative and anti-inflammatory drug development.

Chemical Identification

| Parameter | Data |

| IUPAC Name | (2E)-3-(4-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.33 g/mol |

| Exact Mass | 314.1154 Da |

| SMILES | COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)OC |

| Core Scaffold | |

| Key Functionality | A-Ring: Electron-rich (Trimethoxy); B-Ring: H-bond donor (Phenol) |

Synthetic Pathways & Optimization

The synthesis of this compound relies on the Claisen-Schmidt condensation , a base-catalyzed aldol reaction followed by dehydration. The electron-rich nature of the 2,4,6-trimethoxyacetophenone (A-ring precursor) requires careful optimization of base strength and solvent polarity to prevent side reactions such as polymerization or Michael addition of the solvent.

Optimized Synthesis Protocol

Objective: Synthesize (E)-1-(2,4,6-trimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one with >85% purity.

Reagents:

-

Ketone: 2,4,6-Trimethoxyacetophenone (10 mmol)

-

Aldehyde: 4-Hydroxybenzaldehyde (10 mmol)

-

Base: Potassium Hydroxide (KOH, 40% aq. w/v) or Barium Hydroxide [Ba(OH)₂]

-

Solvent: Ethanol (Absolute) or Methanol

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mmol of 2,4,6-trimethoxyacetophenone and 10 mmol of 4-hydroxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.

-

Catalysis: Add 5 mL of 40% aqueous KOH dropwise over 10 minutes while stirring vigorously at room temperature (25°C). Note: The solution will likely darken to a deep yellow/orange due to the formation of the phenolate ion and the conjugated system.

-

Reaction Monitoring: Stir the mixture for 24–48 hours at room temperature. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product will appear as a distinct UV-active spot with a lower R_f than the starting ketone.

-

Quenching & Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of 1M HCl. The acid neutralizes the phenolate, precipitating the free phenol chalcone as a yellow solid.

-

Purification: Filter the crude solid under vacuum. Wash with cold water (3 x 20 mL) to remove salts. Recrystallize from hot ethanol to yield yellow needles.

Self-Validating Checkpoint:

-

Yield: Expected 70–90%.

-

Appearance: Bright yellow crystalline solid.

-

Melting Point: Typically 160–165°C (dependent on crystal habit).

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise mechanism of the Claisen-Schmidt condensation yielding the target chalcone.

Physicochemical Profiling

Understanding the physicochemical properties is crucial for predicting bioavailability and formulation stability.

| Property | Value / Characteristic | Implication |

| LogP (Predicted) | ~3.2 – 3.5 | Moderate lipophilicity; likely good membrane permeability (Lipinski compliant). |

| Solubility | Low in water; High in DMSO, Ethanol, Acetone | Requires organic co-solvents (e.g., DMSO) for biological assays. |

| UV-Vis Spectrum | Characteristic of the cinnamoyl chromophore (Band I). | |

| IR Spectrum | Lower carbonyl frequency due to conjugation with the electron-rich A-ring. | |

| ¹H NMR | Large coupling constant confirms the trans (E) geometry of the double bond.[1] |

Biological Pharmacology & Mechanism of Action

The this compound structure is not merely a passive scaffold; it is a reactive pharmacophore . Its activity is driven by two primary features: the electrophilic

The "Trimethoxy" Effect: Tubulin Targeting

Research into chalcone derivatives (e.g., TMOCC, Flavokawains) indicates that the 2,4,6-trimethoxy substitution pattern on the A-ring mimics the structure of Colchicine and Combretastatin A4 .

-

Mechanism: This motif fits into the colchicine-binding site of

-tubulin. -

Outcome: Inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in dividing cancer cells.

Michael Acceptor Activity: Pathway Modulation

The enone system acts as a "soft" electrophile, capable of forming covalent bonds with "soft" nucleophiles, particularly Cysteine thiols on signaling proteins.

-

NF-

B Inhibition: Alkylation of Cys38 in the p65 subunit of NF- -

Nrf2 Activation: Modification of Cys151 on Keap1 releases Nrf2, which translocates to the nucleus to activate antioxidant response elements (ARE), upregulating heme oxygenase-1 (HO-1).

Pharmacological Interaction Network (DOT Visualization)

Figure 2: Multi-target mechanism of action involving tubulin binding and cysteine modification.

Experimental Protocols for Bioassay

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: Determine IC₅₀ against cancer cell lines (e.g., HepG2, MCF-7).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve chalcone in DMSO (stock 10 mM). Dilute in media to final concentrations (0.1 – 100

M). Ensure final DMSO < 0.1%. -

Incubation: Treat cells for 48h or 72h.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Tubulin Polymerization Assay

Purpose: Verify antimitotic mechanism.

-

Preparation: Use purified tubulin protein (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.

-

Reaction: Add chalcone (10

M) or vehicle to the tubulin solution at 4°C. -

Measurement: Transfer to a cuvette at 37°C. Monitor turbidity (absorbance at 340 nm) every 30 seconds for 60 minutes.

-

Interpretation: A decrease in the V_max of the polymerization curve compared to control indicates inhibition.

Conclusion

This compound is a potent, synthetically accessible small molecule that bridges the gap between simple dietary flavonoids and complex antimitotic agents. Its trimethoxy A-ring confers specificity for the colchicine-binding site on tubulin, while its

References

-

BenchChem. (2025).[2][3] Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation. Retrieved from

-

Zhang, Y., et al. (2023). (2E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a Chalcone Derivative, Promotes Apoptosis by Suppressing RAS-ERK and AKT/FOXO3a Pathways in Hepatocellular Carcinoma Cells.[4] Chemistry & Biodiversity, 20(7).[4] Retrieved from

- Mai, C. W., et al. (2014). Flavokawains as Potential Anti-Cancer Agents: Mechanisms of Action and Future Prospects. Frontiers in Pharmacology. (Contextual reference for trimethoxychalcone class activity).

-

PubChem. (2025). Compound Summary: Chalcone Derivatives. Retrieved from

-

PrepChem. (2024).[5] Synthesis of 4-hydroxybenzaldehyde and Chalcone Precursors. Retrieved from

Sources

- 1. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]

- 2. NP-MRD: Showing NP-Card for 4,6'-Dihydroxy-2',3',4'-trimethoxychalcone (NP0054678) [np-mrd.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (2E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a Chalcone Derivative, Promotes Apoptosis by Suppressing RAS-ERK and AKT/FOXO3a Pathways in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PhytoBank: Showing 3,2'-dihydroxy-4,4',6'-trimethoxy-trans-chalcone (PHY0059666) [phytobank.ca]

Technical Guide: Structure-Activity Relationship (SAR) of A-Ring Trimethoxychalcones

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The A-ring trimethoxychalcone scaffold represents a privileged pharmacophore in oncology, specifically designed to mimic the A-ring of Colchicine and Combretastatin A-4 (CA-4) . These agents function primarily as Microtubule Targeting Agents (MTAs) , binding to the colchicine-binding site (CBS) of

This guide analyzes the critical structural determinants required for potency, detailing the synthetic pathways and biological validation protocols necessary for developing next-generation antimitotic agents. Unlike taxanes (stabilizers), these chalcones act as destabilizers, preventing microtubule assembly and inducing G2/M cell cycle arrest.

Chemical Architecture & Pharmacophore

To understand the SAR, we must first define the structural nomenclature used throughout this guide. The chalcone backbone (1,3-diphenyl-2-propen-1-one) consists of two aromatic rings linked by an

The Numbering System

-

Ring A (Acetophenone-derived): By convention, the ring attached to the carbonyl is designated as Ring A (positions denoted with primes:

). In this guide, "A-ring trimethoxychalcone" refers to the -

Ring B (Aldehyde-derived): The ring attached to the

-carbon (positions denoted without primes: -

The Linker: The enone system (

) acting as a rigid spacer.

The Colchicine Mimicry

The

Synthetic Strategy: Claisen-Schmidt Condensation[2][3][4][5]

The most robust method for synthesizing A-ring trimethoxychalcones is the base-catalyzed Claisen-Schmidt condensation.[2] This reaction is preferred over acid catalysis for electron-rich aldehydes due to higher yields and simplified workup.

Reaction Mechanism

-

Enolate Formation: Base (OH⁻) deprotonates the

-carbon of -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the substituted benzaldehyde (Ring B).

-

Dehydration: Elimination of water yields the thermodynamically stable

-chalcone.

Detailed Protocol

Objective: Synthesis of

Reagents:

-

-Trimethoxyacetophenone (

-

-Methoxybenzaldehyde (

-

Sodium Hydroxide (

, -

Ethanol (

,

Step-by-Step Procedure:

-

Solubilization: In a

round-bottom flask, dissolve -

Activation: Add the

-methoxybenzaldehyde ( -

Catalysis: Add the

NaOH solution dropwise over 5 minutes. The solution will likely change color (yellow/orange) indicating enolate formation and conjugation. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Workup: Pour the reaction mixture into

of crushed ice/water containing -

Isolation: Filter the resulting precipitate using a Büchner funnel. Wash with cold water (

) until the filtrate is neutral. -

Purification: Recrystallize from hot ethanol. Dry in a vacuum desiccator.

Structure-Activity Relationship (SAR) Analysis

The potency of A-ring trimethoxychalcones is governed by strict steric and electronic requirements.

The A-Ring (The Anchor)

-

Trimethoxy Pattern (

): Essential.[3][4][5][6] Removal of any methoxy group (e.g., -

Steric Bulk: Replacing methoxy groups with ethoxy or isopropoxy groups reduces activity due to steric clash within the tubulin binding pocket.

The Enone Linker (The Spacer)

-

Unsaturation: The double bond is crucial. Hydrogenation to a saturated ketone (dihydrochalcone) abolishes cytotoxicity, indicating that the rigid planar geometry is required for binding.

-

Electrophilicity: The

-carbon is a "soft" electrophile. While some toxicity is attributed to Michael addition with cellular thiols (e.g., glutathione), the primary antimitotic effect is reversible tubulin binding. -

-Substitution: Placing a methyl group on the

The B-Ring (The Variable Region)

This is the primary site for optimization to improve lipophilicity and metabolic stability.

| Substituent (Ring B) | Effect on Tubulin Affinity | Rationale |

| High | Electron-donating group (EDG) mimics the B-ring of colchicine. | |

| Very High | Mimics Combretastatin A-4; H-bond donor capability. | |

| High | Strong EDG; increases basicity and lipid solubility. | |

| Moderate/High | Bulky lipophilic group fills the hydrophobic pocket. | |

| Low | Electron-withdrawing groups (EWG) generally reduce potency in this scaffold. |

SAR Visualization

The following diagram maps the structural requirements for maximal activity.

Caption: Structural determinants for A-ring trimethoxychalcone potency against tubulin.

Mechanism of Action (MOA)

The therapeutic window of these chalcones arises from their ability to disrupt microtubule dynamics, specifically in rapidly dividing cancer cells.

The Pathway

-

Cellular Entry: Lipophilic chalcones cross the cell membrane.

-

Target Engagement: The molecule binds to the Colchicine Binding Site at the interface of

- and -

Destabilization: Binding prevents the "straightening" of the tubulin dimer necessary for microtubule polymerization.

-

Catastrophe: Microtubule depolymerization occurs, leading to the loss of the mitotic spindle.

-

Arrest: The cell cycle halts at the G2/M checkpoint.

-

Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation.

MOA Flowchart

Caption: Signaling cascade triggered by trimethoxychalcone binding to tubulin.

Experimental Validation: Tubulin Polymerization Assay

To confirm the MOA, a direct tubulin polymerization assay is required. This assay measures the turbidity (light scattering) of a solution as tubulin polymerizes into microtubules.

Protocol

Objective: Determine the

Materials:

-

Purified Tubulin protein (

, usually bovine brain source). -

GTP (Guanosine triphosphate).

-

PEM Buffer (

PIPES, -

Spectrophotometer (heated to

).

Procedure:

-

Preparation: Dilute tubulin to

in PEM buffer containing -

Treatment: Add the test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (

). Final DMSO concentration must be -

Initiation: Transfer the mixture to a pre-warmed (

) quartz cuvette or 96-well plate. -

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis:

-

Control: Shows a sigmoidal curve (nucleation, elongation, steady state).

-

Inhibitor: Shows a flattened curve (reduced Vmax and final absorbance).

-

Calculate inhibition percentage:

.

-

References

-

Ducki, S., et al. (1998). "Potent antimitotic and cell growth inhibitory properties of substituted chalcones."[7][5][6] Bioorganic & Medicinal Chemistry Letters.

-

Lawrence, N. J., et al. (2006). "The interaction of chalcones with tubulin."[5][6][8] Anti-Cancer Drug Design.

-

Modzelewska, A., et al. (2006). "Anticancer activities of novel chalcone analogs: Aurora kinase inhibitors." European Journal of Medicinal Chemistry.

-

Jumaah, M., et al. (2022).[6] "3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents."[5][6][8] Indonesian Journal of Chemistry.

-

BenchChem Technical Support. (2025). "Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation." BenchChem Protocols.

Sources

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-2',4',6'-trimethoxychalcone via Claisen-Schmidt Condensation

Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] These compounds, both naturally occurring and synthetic, have garnered significant attention in medicinal chemistry and drug development due to their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The specific target of this guide, 4-Hydroxy-2',4',6'-trimethoxychalcone, is a promising scaffold for the development of novel therapeutic agents.

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[2] This reaction, a type of crossed aldol condensation, involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[2][3] The elegance of this reaction lies in its simplicity and versatility, allowing for the synthesis of a wide array of substituted chalcones by varying the starting materials. This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of the Claisen-Schmidt condensation.

Reaction Rationale and Mechanistic Overview

The Claisen-Schmidt condensation proceeds via a well-established base-catalyzed mechanism. The choice of a base as a catalyst is preferable to an acid catalyst as it minimizes the potential for side reactions, such as Friedel-Crafts type reactions with the aromatic rings, which can lower the yield and complicate purification.[4]

The reaction is initiated by the deprotonation of the α-carbon of the acetophenone (2',4',6'-trimethoxyacetophenone) by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a resonance-stabilized enolate ion.[5] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (4-hydroxybenzaldehyde). The resulting aldol addition product subsequently undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, the desired chalcone.[5][6]

Caption: Base-catalyzed Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis of this compound

This protocol outlines the step-by-step procedure for the synthesis, purification, and characterization of the target chalcone.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2',4',6'-Trimethoxyacetophenone | ≥97% | Smolecule[7] | Starting ketone. |

| 4-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich | Starting aldehyde.[8] |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Catalyst. |

| Ethanol (95%) | Reagent Alcohol | VWR | Reaction solvent. |

| Glacial Acetic Acid or Dilute HCl | ACS Reagent | J.T. Baker | For neutralization. |

| Distilled Water | N/A | N/A | For work-up and washing. |

| Hexane | ACS Reagent, ≥98.5% | Avantor | For thin-layer and column chromatography. |

| Ethyl Acetate | ACS Reagent, ≥99.5% | BDH | For thin-layer and column chromatography. |

| Silica Gel (60-120 mesh) | N/A | Sorbent Technologies | For column chromatography.[9] |

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve an equimolar amount of 2',4',6'-trimethoxyacetophenone (e.g., 1.0 mmol, 0.210 g) and 4-hydroxybenzaldehyde (e.g., 1.0 mmol, 0.122 g) in 20-30 mL of 95% ethanol with stirring.[2] Ensure complete dissolution.

-

Base Addition and Reaction: While stirring the solution at room temperature, slowly add a solution of sodium hydroxide (e.g., 2-3 mmol in 5-10 mL of water). The addition of a strong base like NaOH is crucial for the deprotonation of the acetophenone to initiate the condensation.[10] A color change is often observed upon addition of the base.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 3:1 v/v).[2] The reaction is typically complete within 4-24 hours, depending on the specific substrates and reaction temperature.[10][11]

-

Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water (approximately 100-150 mL). Acidify the mixture by slowly adding glacial acetic acid or dilute hydrochloric acid until the pH is neutral (pH ~7).[10] This step protonates the phenoxide and facilitates the precipitation of the crude chalcone product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[10] Wash the crude product with copious amounts of cold distilled water to remove any inorganic salts and residual acid.

Purification Protocol

The crude chalcone product often requires purification to remove unreacted starting materials and byproducts.[2]

-

Recrystallization: The primary method for purification is recrystallization. Dissolve the crude solid in a minimal amount of hot 95% ethanol.[9] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Column Chromatography (if necessary): If recrystallization does not yield a pure product, or if the product is oily, column chromatography is an effective alternative.[2]

-

TLC Analysis: Determine an optimal eluent system using TLC (e.g., a mixture of hexane and ethyl acetate). The desired chalcone should have an Rf value of approximately 0.3-0.5.[2]

-

Column Packing: Prepare a silica gel column using the wet method, packing it with a slurry of silica gel in the chosen eluent.[9]

-

Sample Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column. Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure chalcone. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

-

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.

-

Spectroscopic Analysis:

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for characteristic peaks such as a C=O stretch (around 1650-1690 cm⁻¹), C=C stretch of the enone system, and O-H stretch (broad peak around 3200-3600 cm⁻¹).[1][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Confirm the presence of aromatic protons, methoxy group protons, and the characteristic double-bond protons of the chalcone backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Verify the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its molecular formula.

-

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction. | Extend the reaction time and continue monitoring by TLC. Gently warming the reaction mixture may also increase the reaction rate. |

| Ineffective catalyst. | Ensure the base (NaOH or KOH) is fresh and has not absorbed significant atmospheric CO₂. Prepare a fresh solution of the base. | |

| Oily Product | Presence of impurities or incomplete crystallization. | Attempt purification by column chromatography.[2] Ensure the crude product is thoroughly dry before attempting recrystallization. |

| Broad Melting Point | Impure product. | Repeat the recrystallization process. If the melting point remains broad, purify the product using column chromatography. |

| Side Product Formation | Self-condensation of the acetophenone. | This is less common in crossed aldol condensations where the aldehyde has no α-hydrogens. However, ensure slow addition of the base to the mixture of the aldehyde and ketone. Use of a milder base or lower reaction temperature can be explored. |

Conclusion

The Claisen-Schmidt condensation is a robust and reliable method for the synthesis of this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable compound for further investigation in drug discovery and development. The provided guidelines for purification and characterization are essential for ensuring the quality and integrity of the final product.

References

-

CORE. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. [Link][3]

-

PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. [Link]

-

CUTM Courseware. Claisen-Schmidt-Condensation.pdf. [Link][6]

-

PMC. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

-

University of Delaware. Vanillin Synthesis from 4-Hydroxybenzaldehyde Article - "In the Laboratory" Journal of Chemical Education. [Link]

-

ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation. [Link]

-

ResearchGate. (PDF) Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

-

Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. [Link]

-

ResearchGate. Various types of catalysts used in Claisen‐Schmidt condensation reactions. [Link]

-

YouTube. How to synthesize chalcones by Claisen-Schmidt condensation. [Link][10]

-

SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link][1]

-

RJPBCS. Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. [Link]

-

The Royal Society of Chemistry. Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. [Link]

-

Quora. Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. [Link][4]

-

ResearchGate. What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condensation Reaction?. [Link]

-

Orbital: The Electronic Journal of Chemistry. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]

-

MDPI. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. [Link]

-

Wiley Online Library. Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. [Link]

-

MDPI. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. [Link]

-

Rasayan Journal of Chemistry. SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. [Link]

-

ResearchGate. Purification and Characterization of Chalcone Isomerase from Soybeans. [Link]

-

Orbital: The Electronic Journal of Chemistry. Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Buy 2',4',6'-Trimethoxyacetophenone | 832-58-6 [smolecule.com]

- 8. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. jetir.org [jetir.org]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

The Art of Green Synthesis: A Detailed Guide to Solvent-Free Mechanochemical Production of Hydroxychalcones

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient, sustainable, and powerful synthetic methodologies is perpetual. Chalcones, with their privileged 1,3-diaryl-2-propen-1-one scaffold, represent a cornerstone in the development of therapeutics, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The hydroxylated analogues of these compounds are of particular interest due to their enhanced biological activities.[1]

Traditionally, the synthesis of chalcones is achieved through the Claisen-Schmidt condensation, a reaction often plagued by long reaction times and the use of volatile organic solvents, posing environmental and health concerns. This guide delves into a potent and environmentally benign alternative: the solvent-free grinding synthesis of hydroxychalcones. This mechanochemical approach aligns with the principles of green chemistry by eliminating solvents, drastically reducing reaction times, and often leading to higher yields and simpler product isolation.[2][3]

This document provides a comprehensive overview of the solvent-free grinding method, from the underlying mechanistic principles to detailed, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The Engine of Synthesis: Understanding the Mechanochemical Claisen-Schmidt Condensation

The synthesis of hydroxychalcones via grinding is a classic Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[1] The reaction occurs between a substituted hydroxyacetophenone and a substituted benzaldehyde in the presence of a solid base catalyst. The mechanical energy from grinding initiates the reaction, likely by creating localized heat and increasing the surface area and contact between the solid reactants.[4]

The generally accepted mechanism proceeds as follows:

-

Enolate Formation: The solid base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the hydroxyacetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde.

-

Aldol Addition: This attack forms a tetrahedral intermediate, an alkoxide.

-

Protonation & Dehydration: The alkoxide is protonated, often by abstracting a proton from the reaction environment, to form a β-hydroxy ketone (the aldol addition product). This intermediate readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone—the hydroxychalcone.[3]

The choice of an aromatic aldehyde lacking α-hydrogens is crucial as it cannot undergo self-condensation, thus simplifying the product mixture.[5]

Visualizing the Path to Synthesis: The Grinding Workflow

The following diagram illustrates the straightforward workflow for the solvent-free synthesis of hydroxychalcones.

Caption: A schematic overview of the solvent-free grinding synthesis of hydroxychalcones.

Materials and Equipment

Reagents:

-

Substituted Hydroxyacetophenone (e.g., 4-hydroxyacetophenone, 2-hydroxyacetophenone)

-

Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde)

-

Solid Base Catalyst (e.g., Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Barium Hydroxide (Ba(OH)₂))

-

Hydrochloric Acid (HCl), 10% (v/v) solution

-

Ethanol (for recrystallization)

-

Deionized Water

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:ethyl acetate mixture)

Equipment:

-

Mortar and pestle (porcelain or agate)

-

Analytical balance

-

Spatulas

-

Beakers

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Hydroxychalcone (e.g., 4'-Hydroxy-4-hydroxy Chalcone)

This protocol is a robust starting point for the synthesis of a wide range of hydroxychalcones.

-

Reactant Preparation: In a clean, dry porcelain mortar, add 10 mmol of 4-hydroxyacetophenone (1.36 g) and 10 mmol of 4-hydroxybenzaldehyde (1.22 g).[4]

-

Catalyst Addition: Add 10 mmol of solid sodium hydroxide pellets or powder (0.40 g).

-

Grinding: Grind the mixture vigorously with a pestle at room temperature. The solid mixture will typically become a paste and may change color to yellow or orange as the reaction progresses. Grinding should be continued for 30-45 minutes.

-

Reaction Monitoring: Monitor the reaction's progress by TLC. To do this, take a small sample of the reaction mixture, dissolve it in a few drops of ethyl acetate, and spot it on a TLC plate alongside the starting materials. Develop the plate in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). The reaction is complete when the starting material spots have disappeared and a new, more intensely colored product spot is observed.

-

Work-up: Once the reaction is complete, add approximately 20 mL of cold deionized water to the mortar and stir to form a slurry. Carefully neutralize the mixture by adding 10% HCl dropwise until the pH is approximately 5-6 (test with pH paper).[4]

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Characterization: Dry the purified crystals and determine the melting point. Further characterization should be performed using FT-IR and NMR spectroscopy to confirm the structure. The yield of 4'-hydroxy-4-hydroxy chalcone is typically around 67%.[4]

Protocol 2: Synthesis of 2',4'-Dihydroxy-3,4-dimethoxychalcone

This protocol demonstrates the synthesis of a more complex, polysubstituted hydroxychalcone.

-

Reactant and Catalyst Addition: In a mortar, combine 2,4-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde, and solid NaOH.

-

Grinding: Grind the mixture at room temperature for approximately 15 minutes.[4]

-

Work-up and Isolation: Follow the work-up and isolation steps as described in Protocol 1.

-

Expected Yield: This method has been reported to yield 84% of the desired product.

Data Presentation: A Comparative Overview of Catalysts and Substituent Effects

The choice of catalyst and the nature of the substituents on the aromatic rings can significantly influence the reaction time and yield. The following table summarizes representative data from the literature for the solvent-free grinding synthesis of various hydroxychalcones.

| Hydroxyacetophenone | Benzaldehyde | Catalyst | Grinding Time (min) | Yield (%) | Reference |

| 4-Hydroxyacetophenone | 4-Hydroxybenzaldehyde | NaOH | 30 | 66.67 | [4] |

| 4-Methoxyacetophenone | 4-Hydroxybenzaldehyde | NaOH | 30 | 32.5 | [6] |

| 2-Hydroxyacetophenone | Benzaldehyde | Ba(OH)₂ | 2-5 | 92 | [7] |

| 2,4-Dihydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | NaOH | 15 | 84 | |

| Various Acetophenones | Various Benzaldehydes | NaOH | 4-8 | 75-85 | [2] |

Note: Yields can vary based on the specific reaction scale and purification methods.

As the table indicates, barium hydroxide can be a highly efficient catalyst, leading to very short reaction times and high yields.[7] Sodium hydroxide is also a very effective and commonly used catalyst.[2][4][6]

Troubleshooting Guide

While the solvent-free grinding synthesis of hydroxychalcones is generally a robust method, some common issues may arise.

| Problem | Possible Cause | Solution |

| Low or No Reaction | - Inefficient grinding- Inactive catalyst | - Ensure vigorous and consistent grinding to maximize contact between reactants.- Use freshly powdered, anhydrous base. |

| Formation of a Sticky or Oily Product | - Low melting point of the product- Presence of impurities | - Proceed with the work-up; the product may solidify upon acidification.- If the product remains oily, attempt purification by column chromatography. |

| Side Reactions | - Self-condensation of the ketone: The enolate of the acetophenone reacts with another molecule of the acetophenone.- Cannizzaro reaction of the aldehyde: If the aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base.- Michael addition: The enolate can add to the newly formed chalcone. | - Add the acetophenone slowly to a mixture of the aldehyde and the base.- Use a milder base or avoid excessively high localized temperatures from grinding.- Use a slight excess of the aldehyde. |

Identifying Side Products:

-

TLC Analysis: The presence of multiple spots on the TLC plate, in addition to the starting materials and the desired product, can indicate side reactions.

-

NMR Spectroscopy: The ¹H NMR spectrum can be particularly useful for identifying side products. For instance, the presence of signals corresponding to the aldol addition intermediate (a β-hydroxy ketone) may be observed if the dehydration step is incomplete.[8] Michael addition products will exhibit more complex aliphatic signals.

Conclusion

The solvent-free grinding synthesis of hydroxychalcones represents a significant advancement in the field of green chemistry, offering a rapid, efficient, and environmentally responsible alternative to traditional solvent-based methods. By understanding the underlying mechanochemical principles and following robust protocols, researchers can readily access a diverse range of these biologically important molecules. The simplicity of the procedure, coupled with high yields and reduced waste, makes this an ideal method for both academic research and industrial applications in drug discovery and development.

References

- Susanti, V. H. E., et al. (2024). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. Rasayan Journal of Chemistry, 17(4), 1604-1611.

- Susanti, V. H. E., & Mulyani, S. (2020). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. In Proceedings of the 2nd International Conference on Science, Technology, and Environment (ICoSTE 2020).

- Khadilkar, B. M., & Madyar, V. R. (2008). An efficient green procedure for the synthesis of chalcones using C-200 as solid support under grinding conditions. Green Chemistry Letters and Reviews, 1(2), 107-111.

- Susanti, V. H. E., et al. (2024). GREEN SYNTHESIS AND CHARACTERIZATION OF 4'- HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES. Jurnal UNS.

- Zangade, S. B., & Patil, S. S. (2011). Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 834-839.

- Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones.

- Sarda, S. R., et al. (2012). (PDF) Synthesis of 2'-hydroxychalcones and related compounds in interfacial solid-liquid conditions.

- Claisen-Schmidt Condens

- Susanti, V. H. E., et al. (2024). Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques.

- Doshi, A. G., & Soni, P. A. (2006). Ecofriendly bromination of chalcones and synthesis of flavones using grinding technique. Indian Journal of Chemistry - Section B, 45(11), 2543-2546.

- Preparation of 2-hydroxy-4'-methoxychalcone. PrepChem.com.

- Claisen-Schmidt Condens

- Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek.

- Claisen Condens

- Le, T. N., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Chemistry Central Journal, 9(1), 64.

- Claisen Condensation Mechanism: Steps, Example & Tips. Vedantu.

- Application Notes and Protocols: Synthesis and Biological Evalu

- ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM.

- Al-Harrasi, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576.

- The Effectiveness of Hydroxychalcone Synthesis By Using NaOH And Naoh+Zro 2 Montmorillonite Catalyst Through Conventional And Microwave Assisted Organic Synthesis (Maos) Method.

- Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek.

- Kalambe, N. A., et al. (2013). SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE. Trade Science Inc.

- troubleshooting side reactions in Claisen-Schmidt condens

- Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson.

Sources

Tubulin polymerization inhibition assay using chalcone derivatives

Application Note: High-Throughput Screening of Chalcone Derivatives via Tubulin Polymerization Inhibition

Introduction & Scientific Context

Microtubules, dynamic cytoskeletal polymers composed of

Chalcones (1,3-diphenyl-2-propen-1-one derivatives) represent a privileged scaffold in medicinal chemistry. Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, chalcones typically function as destabilizing agents . They bind primarily to the Colchicine Binding Site (CBS) located at the interface of the

This application note details a robust, fluorescence-based kinetic assay to screen chalcone derivatives for tubulin polymerization inhibition. Unlike varying turbidity assays, this protocol utilizes a fluorescent reporter (DAPI or proprietary fluorophores) to provide higher sensitivity and lower protein consumption, making it ideal for screening limited quantities of synthetic derivatives.

Mechanism of Action

To interpret assay data correctly, one must understand the interference point. Chalcones do not degrade microtubules directly; they sequester free tubulin dimers, raising the critical concentration (

Figure 1: Mechanism of Chalcone-induced inhibition. Chalcones sequester dimers, preventing the nucleation and elongation phases.

Experimental Design Strategy

While turbidimetric assays (measuring absorbance at 340 nm) are the historical gold standard, they require high protein concentrations (3–5 mg/mL). For screening synthetic chalcone libraries, we recommend a Fluorescence-Based Assay .

Table 1: Assay Comparison

| Feature | Turbidimetric Assay (OD340) | Fluorescence Assay (DAPI/Reporter) |

| Principle | Light scattering by polymer mass | Fluorophore intercalation into polymer |

| Tubulin Conc. | High (3–5 mg/mL) | Low (1–2 mg/mL) |

| Sensitivity | Low | High (>10x more sensitive) |

| Throughput | Low (Cuvette) to Medium (96-well) | High (96 or 384-well) |

| Interference | Precipitating compounds cause false positives | Fluorescent compounds may interfere |

Detailed Protocol: Fluorescence-Based Polymerization Assay

Objective: Determine the IC50 of chalcone derivatives by measuring the reduction in

A. Reagents & Buffer Preparation[3][4][5][6][7][8][9][10]

-

Purified Tubulin: >99% pure bovine or porcine brain tubulin (lyophilized).

-

Note: Reconstitute to 10 mg/mL in General Tubulin Buffer (GTB).[3] Snap freeze aliquots in liquid nitrogen. Do not refreeze thawed aliquots.

-

-

General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.[4]

-

Polymerization Supplement: 1 mM GTP (freshly prepared) + 10-20% Glycerol.

-

Expert Insight: Glycerol lowers the critical concentration (

), allowing polymerization to occur at lower protein concentrations suitable for HTS.

-

-

Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) at 10 µM final conc. or commercial reporter (e.g., Cytoskeleton Inc. BK011P).[5]

-

Controls:

B. Compound Preparation[2][6][7][9][12]

-

Dissolve chalcone derivatives in 100% DMSO to create 100x stock solutions.

-

Critical Step: The final DMSO concentration in the assay well must be < 1% (ideally 0.5%) .

-

Why? DMSO promotes tubulin assembly and stabilizes microtubules, potentially masking the inhibitory effect of weak chalcones.

-

-

Prepare 10x working dilutions in GTB immediately before use to prevent compound precipitation.

C. Assay Workflow (96-Well Plate)

-

Pre-warming: Set the fluorescence plate reader to 37°C . This is non-negotiable.

-

Plate Setup (On Ice): Keep the 96-well plate (black, flat-bottom) on a pre-chilled metal block.

-

Step 1: Add 5 µL of 10x Compound (or Control) to respective wells.

-

Step 2: Prepare the Master Mix on ice:

-

GTB + Glycerol (15% final) + GTP (1 mM final) + Fluorophore + Tubulin (2 mg/mL final).

-

-

Step 3: Add 45 µL of Master Mix to each well.

-

Total Volume: 50 µL.

-

-

The "Cold Start": Ensure all components are at 4°C before the read begins.

-

Measurement:

-

Transfer plate immediately to the pre-warmed (37°C) reader.

-

Shake plate for 5 seconds (orbital).

-

Kinetic Read: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI) every 60 seconds for 60 minutes .

-

Data Analysis & Interpretation

The resulting curves will be sigmoidal. You must extract three parameters:

-

Lag Time: Time to onset of polymerization (Nucleation phase).

- : The maximum slope of the linear growth phase (Elongation).

-

Steady State: The final fluorescence plateau (Polymer Mass).

Calculation of % Inhibition:

To determine IC50, plot % Inhibition vs. Log[Concentration] and fit to a non-linear regression model (4-parameter logistic).

Figure 2: Experimental workflow and decision tree for data validation.

Troubleshooting & Expert Tips (E-E-A-T)

1. The "False Polymerization" Artifact (Precipitation): Chalcones are lipophilic. If a compound precipitates upon addition to the aqueous buffer, it causes light scattering.[7] In a fluorescence assay, this is less critical than in turbidity assays, but it can still cause inner-filter effects.

-

Validation: Always run a "Compound Only" control (Compound + Buffer, no Tubulin) to check for background fluorescence or precipitation.

2. DMSO Tolerance: As noted in Section 4B, DMSO stabilizes microtubules.

-

Protocol: If your chalcone requires 5% DMSO to stay soluble, it is likely unsuitable for this specific assay. Attempt to use <1% DMSO.[9] If higher concentrations are needed, the Vehicle Control must contain the exact same % DMSO.

3. GTP Hydrolysis: GTP is unstable in solution.

-

Rule: Never re-use a thawed GTP aliquot. Always make fresh 100 mM stock or use single-use frozen aliquots. If the control curve is flat, bad GTP is the #1 suspect.

4. Temperature Fluctuations: Tubulin polymerization is strictly temperature-dependent.

-

Error Source: Placing a cold plate into a reader that hasn't fully reached 37°C will extend the lag phase artificially. Pre-heat the reader for at least 30 minutes.

References

-

Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265. Link

-

Cytoskeleton, Inc. (2023). Tubulin Polymerization Assay Kit (Fluorescence based) Manual. Cytoskeleton.com. Link

-

Zhang, H., et al. (2012). Design, synthesis and biological evaluation of novel chalcone derivatives as antitubulin agents.[10] Bioorganic & Medicinal Chemistry, 20(10), 3212-3218.[10] Link

-

Bhattacharyya, B., & Wolff, J. (1976). Tubulin aggregation and disaggregation: Mediation by two distinct vinblastine-binding sites. Proceedings of the National Academy of Sciences, 73(7), 2375–2378. Link

-

BenchChem. (2025).[6] Refining tubulin polymerization assay conditions. BenchChem Protocols. Link

Sources

- 1. Promotion of Tubulin Assembly by Poorly Soluble Taxol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. cytoskeleton.com [cytoskeleton.com]

- 5. maxanim.com [maxanim.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. revvity.com [revvity.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and biological evaluation of novel chalcone derivatives as antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Hydroxy-2',4',6'-trimethoxychalcone Synthesis

Welcome to the technical support center for the synthesis of 4-Hydroxy-2',4',6'-trimethoxychalcone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. By blending established chemical principles with practical, field-proven insights, this document serves as an in-depth resource for producing this valuable flavonoid precursor.

Overview of the Synthesis

This compound is an α,β-unsaturated ketone that serves as a key intermediate in the synthesis of various flavonoids and other biologically active molecules.[1][2] The most common and direct method for its preparation is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation between an aromatic ketone (2',4',6'-trimethoxyacetophenone) and an aromatic aldehyde (4-hydroxybenzaldehyde), followed by a dehydration step.[1][3]

While the reaction appears straightforward, achieving high yields and purity requires careful control over reagent quality, reaction conditions, and purification methods. This guide will address the critical parameters and common pitfalls associated with this synthesis.

Reaction Scheme```dot

digraph "Reaction_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];

}

Caption: Mechanism of base-catalyzed chalcone formation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Q1: My reaction yield is very low, or I'm only recovering starting materials. What's going wrong?

Low or no yield is the most common issue and can stem from several factors related to reagents and reaction conditions. [4] Possible Cause 1: Impure Starting Materials The purity of your aldehyde and ketone is paramount. [5][6]* 4-Hydroxybenzaldehyde: Can oxidize over time to 4-hydroxybenzoic acid, which will be unreactive in the condensation.

-

2',4',6'-Trimethoxyacetophenone: Impurities from its synthesis (e.g., residual starting materials like 1,3,5-trimethoxybenzene or acylating agents) can inhibit the reaction. [7][8]

-

Solution:

-

Verify Purity: Check the melting point and run an NMR spectrum of your starting materials before beginning the reaction.

-

Purify Reagents: If necessary, recrystallize the 2',4',6'-trimethoxyacetophenone from a suitable solvent like ethanol or purify it via column chromatography. [5]Consider using freshly purchased 4-hydroxybenzaldehyde.

-

Possible Cause 2: Ineffective Catalyst or Reaction Medium The base catalyst and solvent are critical.

-

Catalyst Degradation: Solid NaOH or KOH can absorb atmospheric CO₂ and moisture, reducing its basicity. Aqueous solutions can also degrade over time.

-

Wet Solvents: While ethanol is the common solvent, using anhydrous grades can be beneficial, especially if side reactions are an issue. Water can interfere with the catalytic cycle. [4][9]

-

Solution:

-

Use Fresh Catalyst: Use freshly opened or properly stored NaOH/KOH pellets. Prepare aqueous base solutions fresh before use.

-

Ensure Dry Solvents: Use a reputable grade of ethanol. For sensitive reactions, using anhydrous ethanol can sometimes improve yields.

-

Possible Cause 3: Suboptimal Reaction Conditions

-

Temperature: While many Claisen-Schmidt condensations proceed at room temperature, some reactant pairs require gentle heating to initiate. [4]However, excessively high temperatures (>50 °C) can promote side reactions and decrease the yield. [4]* Stoichiometry: The molar ratio of aldehyde to ketone is a crucial parameter. [4]

-

Solution:

-

Optimize Temperature: Start the reaction at room temperature. If TLC shows no progress after several hours, consider gently heating the mixture to 40-50 °C while continuing to monitor.

-

Adjust Stoichiometry: A 1:1 molar ratio is standard. However, sometimes using a slight excess (1.1 to 1.2 equivalents) of the aldehyde can help drive the reaction to completion.

-

Caption: A systematic approach to diagnosing low reaction yields.

Q2: My TLC plate shows multiple byproducts. What are the likely side reactions and how can I minimize them?

The formation of multiple products is a common issue that complicates purification and reduces the yield of the desired chalcone. [4] Possible Cause 1: Self-Condensation of Ketone The enolizable 2',4',6'-trimethoxyacetophenone can react with itself in an aldol condensation, especially if it is present in high concentration relative to the aldehyde. [4][9]

-

Solution:

-

Reverse Addition: Instead of adding the base to a mixture of the ketone and aldehyde, try adding the ketone solution slowly to a mixture of the aldehyde and the base catalyst. This ensures the aldehyde is always in excess relative to the enolate.

-

Possible Cause 2: Cannizzaro Reaction of Aldehyde Because 4-hydroxybenzaldehyde has no α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base. This disproportionation reaction produces both 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid. [4][9]

-

Solution:

-

Milder Conditions: Use the minimum effective concentration of the base.

-

Lower Temperature: Running the reaction at room temperature or below can favor the Claisen-Schmidt condensation over the Cannizzaro reaction. [9] * Ensure Ketone is Present: The presence of the enolizable ketone provides a faster reaction pathway (aldol condensation), outcompeting the slower Cannizzaro reaction.

-

Possible Cause 3: Michael Addition The enolate of the starting ketone can perform a nucleophilic attack (Michael 1,4-addition) on the α,β-unsaturated system of the newly formed chalcone product. This leads to higher molecular weight byproducts. [4]

-

Solution:

-

Control Stoichiometry: Use a slight excess of the aldehyde to ensure the ketone enolate is consumed in the primary reaction.

-

Lower Temperature: This side reaction is often more prevalent at higher temperatures.

-

Q3: I'm having trouble purifying the final product. What are the best practices?

Effective purification is key to obtaining a high-quality final product.

Issue 1: Product Oiling Out During Work-up Upon pouring the reaction mixture into acidified ice water, the product sometimes separates as an oil or gum instead of a crystalline solid, making it difficult to filter.

-

Solution:

-

Vigorous Stirring: Stir the acidified water mixture vigorously for an extended period. This can often induce crystallization.

-

Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.

-

Extraction: If the product remains oily, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over Na₂SO₄, and evaporate the solvent. The resulting crude solid or oil can then be purified by recrystallization.

-

Issue 2: Ineffective Recrystallization The chosen solvent may not be appropriate, leading to poor recovery or low purity.

-

Solution:

-

Solvent Choice: Ethanol is the most commonly cited and effective solvent for recrystallizing this chalcone. [1][5]If ethanol is not effective, try mixed solvent systems like ethanol/water or ethyl acetate/hexane.

-

Proper Technique: Dissolve the crude product in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel is an effective alternative. [5][7]Use a solvent system like hexane/ethyl acetate, starting with a low polarity and gradually increasing it.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and solvent system? For the synthesis of this compound, a base-catalyzed system is standard. A 10-20% aqueous solution of NaOH or KOH in an ethanol solvent is the most widely used and reliable combination. [1][3][10]The ideal concentration of the base should be determined empirically but typically ranges from 0.1 to 1 equivalent relative to the limiting reagent.

Q2: How should I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the best method. Use a silica gel plate and a mobile phase such as 7:3 or 8:2 hexane:ethyl acetate. Spot the starting aldehyde, starting ketone, and the co-spot (a mix of both) alongside your reaction mixture. The product chalcone should appear as a new, less polar spot (higher Rf value) than the starting materials. The reaction is complete when the limiting starting material spot has disappeared.

Q3: Are there any "green" or alternative synthesis methods? Yes. To reduce the use of volatile organic solvents, several alternative methods have been developed for chalcone synthesis.

-

Grinding Technique (Solvent-Free): Reactants are ground together in a mortar and pestle with a solid base catalyst like NaOH. [11][12]This method is fast, efficient, and environmentally friendly. [12]* PEG-400 as a Recyclable Solvent: Polyethylene glycol (PEG-400) can be used as a recyclable and effective reaction medium. [2] Q4: My 2',4',6'-trimethoxyacetophenone starting material seems impure. How can I synthesize and purify it? This key intermediate can be synthesized via a Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with acetyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). [7]Another method involves the methylation of phloroacetophenone using a methylating agent like dimethyl sulfate. [8][13]Purification is typically achieved by column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization. [7][8]

Detailed Experimental Protocols

Protocol 1: Synthesis via Base-Catalyzed Claisen-Schmidt Condensation

This protocol is a standard method adapted from established procedures. [1][10] Reagents & Quantities

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Hydroxybenzaldehyde | 122.12 | 10.0 | 1.22 g |

| 2',4',6'-Trimethoxyacetophenone | 210.23 | 10.0 | 2.10 g |

| Ethanol | - | - | 30 mL |

| Sodium Hydroxide (NaOH) | 40.00 | - | 20 mL of 10% (w/v) aq. soln. |

| Hydrochloric Acid (HCl) | - | - | ~1 M aq. soln. for neutralization |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.22 g (10.0 mmol) of 4-hydroxybenzaldehyde and 2.10 g (10.0 mmol) of 2',4',6'-trimethoxyacetophenone in 30 mL of ethanol.

-

Stir the mixture at room temperature using a magnetic stirrer until all solids are dissolved.

-

Slowly add 20 mL of a freshly prepared 10% aqueous sodium hydroxide solution dropwise to the stirring solution over 10-15 minutes. A color change to deep yellow or orange is typically observed.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.

-

Once the reaction is complete, pour the mixture into a beaker containing ~100 g of crushed ice.

-

Acidify the mixture by slowly adding ~1 M HCl while stirring. Continue adding acid until the solution is acidic to pH paper (pH ~2-3) and a yellow precipitate forms.

-

Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with several portions of cold deionized water until the filtrate is neutral.

-

Allow the product to air dry on the filter paper. The crude solid can then be purified by recrystallization.

Protocol 2: Purification by Recrystallization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 2',4',6'-Trimethoxyacetophenone | 832-58-6 [smolecule.com]

- 8. 2',4',6'-TRIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scitepress.org [scitepress.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. 2',4',6'-TRIMETHOXYACETOPHENONE | 832-58-6 [chemicalbook.com]

Technical Support Center: Optimizing Aldol Condensation of 4-Hydroxybenzaldehyde

Case ID: ALDOL-4HBA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming reactivity suppression in phenolic aldehydes during Claisen-Schmidt condensations.

Diagnostic: The "Phenoxide Trap"

User Issue: "I am attempting a base-catalyzed aldol condensation between 4-hydroxybenzaldehyde (4-HBA) and acetophenone using NaOH/EtOH. The reaction turns dark red/brown, but isolated yield of the chalcone is consistently low (<20%), and starting material recovery is high."

Root Cause Analysis:

The failure is mechanistic. Under the standard basic conditions required to generate the enolate of the ketone (acetophenone), the phenolic proton of 4-HBA (

This forms a phenoxide anion , which is a strong electron-donating group (EDG) via resonance. This electron donation significantly reduces the electrophilicity of the aldehyde carbonyl carbon, making it resistant to nucleophilic attack by the ketone enolate.

Visualizing the Failure Mechanism

The following diagram illustrates how resonance deactivation prevents the reaction:

Figure 1: The "Phenoxide Trap" mechanism showing how base-mediated deprotonation deactivates the electrophile.

Strategic Selection: Protecting Group (PG) Matrix

To restore reactivity, the phenolic hydroxyl must be "masked" as an ether. Esters (acetates) are unsuitable as they hydrolyze rapidly in the basic aldol environment.

| Strategy | Protecting Group | Stability (Base/Aldol) | Stability (Acid) | Removal Method | Recommendation |

| A (Gold Std) | Benzyl (Bn) | Excellent | Good | Hydrogenolysis ( | Highest. Economical and robust. |

| B (Robust) | Methoxymethyl (MOM) | Excellent | Poor | Mild Acid (HCl/THF) | High. Great for acid-sensitive substrates. |

| C (Mild) | TBS (Silyl) | Moderate* | Poor | Fluoride ( | Medium. Risk of cleavage in strong hydroxide. |

| D (Avoid) | Acetate (Ac) | Fail | Good | Base hydrolysis | Do Not Use. Will cleave during reaction. |

| E (Avoid) | THP (Acetal) | Good | Poor | Mild Acid | Low. Creates chiral center (messy NMR). |

Experimental Protocols

Protocol A: The Benzyl Ether Route (Recommended)

Best for: Standard chalcone synthesis where the product contains no alkenes sensitive to hydrogenation (or if selective deprotection is planned).

Step 1: Protection

-

Reagents: Dissolve 4-HBA (1.0 eq) in DMF (5 mL/mmol). Add

(2.0 eq) and Benzyl Bromide ( -

Conditions: Stir at 60°C for 4 hours.

-

Workup: Pour into ice water. The product, 4-(benzyloxy)benzaldehyde , usually precipitates as a white solid. Filter and wash with water. Yields typically >90%.

Step 2: Aldol Condensation

-

Reagents: Dissolve Acetophenone (1.0 eq) and 4-(benzyloxy)benzaldehyde (1.0 eq) in Ethanol (0.5 M).

-

Catalyst: Add aq. NaOH (10% w/v, 2.0 eq) dropwise.

-

Observation: Mixture often turns yellow/orange (chalcone formation) and precipitates.

-

Workup: Stir 12h at RT. Filter the solid precipitate.[1] Wash with cold EtOH.

Step 3: Deprotection (Hydrogenolysis)

Note: If your chalcone alkene is sensitive, use

-

Reagents: Dissolve protected chalcone in EtOAc/MeOH (1:1). Add 10% Pd/C (10 wt%).

-

Conditions: Stir under

balloon (1 atm) for 2-6 hours. Monitor by TLC.[2][3][4] -

Workup: Filter through Celite. Concentrate.

Protocol B: The MOM Ether Route

Best for: Complex substrates where hydrogenation is impossible (e.g., molecule contains other alkenes).

Step 1: Protection

-

Safety: MOM-Cl is a carcinogen. Use DIPEA (2.5 eq) and MOM-Cl (1.5 eq) in DCM at 0°C.

-

Quench: Sat.

.[2] Extract with DCM. -

Yield: High (>85%). Product is an oil or low-melting solid.

Step 2: Aldol Condensation Identical to Protocol A (Step 2). MOM ethers are completely stable to NaOH/KOH.

Step 3: Deprotection

-

Reagents: Dissolve product in THF/MeOH. Add 2M HCl (5 eq).

-

Conditions: Heat to 50°C for 1-2 hours.

-

Result: Quantitative cleavage of MOM; the chalcone alkene remains intact.

Troubleshooting & FAQs

Q1: Can I perform this reaction without protection using acid catalysis?

-

Technical Answer: Theoretically, yes, but it is inefficient. Acid-catalyzed aldol (using HCl or

) avoids the phenoxide problem but often favors the formation of hemiacetals or polymerization rather than clean dehydration to the chalcone. Yields are typically erratic and purification is difficult due to "tar" formation.

Q2: I used TBS protection, but my yield is still low. Why?

-

Technical Answer: Silyl ethers (TBS, TMS) are labile in basic conditions, especially if the reaction is heated or prolonged. Hydroxide (

) can attack silicon, cleaving the PG during the aldol step, reverting you to the "Phenoxide Trap." -

Fix: Switch to TBDPS (more stable) or use a non-nucleophilic base (LDA at -78°C), though this is overkill for simple chalcones.

Q3: The reaction mixture turned black/tarry. What happened?

-

Technical Answer: This indicates polymerization or Cannizzaro side reactions.

-

Fix:

-

Ensure you are using 1 equivalent of aldehyde and ketone. Excess aldehyde leads to double condensation (if the ketone has multiple

-protons). -

Lower the temperature.[5] Run at 0°C -> RT.

-

Exclude oxygen (run under

) to prevent oxidative polymerization of the phenol (if deprotection happened prematurely).

-

Q4: How do I remove the Benzyl group without reducing my chalcone double bond?

-

Technical Answer: Do not use

. Instead, use a Lewis Acid method:-

Method: Boron Trichloride (

) or Boron Tribromide (

-

Decision Support Visualization

Figure 2: Decision tree for selecting the optimal protecting group based on product stability requirements.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[6] (The authoritative guide on PG stability/cleavage).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical, 1989.

-

Mandge, S., et al. "Synthesis and Characterization of Some Chalcone Derivatives." World Journal of Pharmaceutical Research, 2014. (Demonstrates base-catalyzed protocols).

-

Callam, C. S., et al. "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde."[7] Molecules, 2002, 7, 702-709. (Specifics on Benzyl/MOM protection yields for phenolic aldehydes).

-

BenchChem Technical Library. "Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups." (Stability data for silyl ethers).

Sources

Stability of 4-Hydroxy-2',4',6'-trimethoxychalcone in cell culture media

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers using 4-Hydroxy-2',4',6'-trimethoxychalcone in cell culture experiments. We address common challenges related to its solubility and stability, offering troubleshooting guides and detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a specific type of chalcone, a class of organic compounds that are precursors to flavonoids and possess a distinctive 1,3-diaryl-2-propen-1-one backbone.[1] This particular chalcone, along with similar structures, has been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[2][3][4]

Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening?

A2: This is a common solubility issue with hydrophobic compounds like chalcones.[5] The immediate precipitation occurs when the compound, which is stable in a high-concentration organic solvent like DMSO, is rapidly transferred to an aqueous environment (your cell culture medium) where its solubility is much lower. The final concentration you are trying to achieve likely exceeds its solubility limit in the medium.[6]

Q3: What is the recommended solvent and how should I prepare a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of chalcones for in vitro experiments.[5][6] Its high solubilizing power and miscibility with aqueous media make it ideal.

Best Practice for Stock Solution Preparation:

-

Use fresh, anhydrous (moisture-free) DMSO, as absorbed water can reduce solubility.[7]

-

Prepare a high-concentration stock solution, for example, 10-50 mM. This allows you to add a very small volume to your media, minimizing the final DMSO concentration.

-

Ensure the compound is fully dissolved. If needed, gentle vortexing or sonication can help.[8]

-

Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: While this is highly cell-line dependent, a general guideline is to keep the final DMSO concentration in your cell culture medium at or below 0.5% (v/v).[6] For sensitive cell lines, particularly primary cells, aiming for a final concentration of ≤ 0.1% is highly recommended to minimize cytotoxicity and other off-target effects.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO but without the chalcone) in your experiments to account for any effects of the solvent itself.[5]

Q5: How can interactions with cell culture media components affect the compound?

A5: Cell culture media are complex mixtures. Components can interact with your test compound in several ways:

-

Serum Proteins: Fetal Bovine Serum (FBS) contains abundant proteins like albumin that can non-specifically bind to small molecules.[9][10] This binding can have two effects: it may reduce the free, bioavailable concentration of the chalcone, or in some cases, it can actually stabilize the compound and prevent degradation or precipitation.[11]

-

pH and Buffers: The pH of the medium (typically ~7.4) can influence the stability of compounds susceptible to hydrolysis. The α,β-unsaturated carbonyl system in chalcones can be a site for chemical reactions.[12]

-

Light Exposure: Some media components, like riboflavin, can become photosensitized upon light exposure and degrade other components, such as amino acids.[13] Chalcones themselves may also be photolabile.[14] It is good practice to minimize light exposure during handling.

Troubleshooting Guides

Issue: Immediate or Delayed Precipitation in Culture

If you observe cloudiness or a visible precipitate either immediately after adding the chalcone to the medium or after several hours in the incubator, it indicates that the compound's concentration is above its solubility limit under those specific conditions.

Troubleshooting Workflow: Precipitation

The following workflow can help diagnose and solve solubility issues.

Caption: Workflow for troubleshooting compound precipitation.

Issue: Inconsistent Results or Suspected Degradation

If your experimental results are highly variable despite no visible precipitation, the chalcone may be degrading over your experimental timeframe. The only way to confirm this is to analytically measure the concentration of the parent compound over time.

Key Indicators of Degradation:

-

High variability between replicate wells or experiments.

-

Loss of expected biological effect at later time points.

-

A gradual color change in the medium (that is not related to pH indicators).

Causality: The α,β-unsaturated ketone system in chalcones is chemically reactive and can be susceptible to modification or degradation under physiological conditions (37°C, aqueous environment).[12]

Experimental Protocols & Data

Protocol 1: Determining Maximum Soluble Concentration

This protocol provides a quick method to estimate the maximum working concentration of this compound in your specific cell culture medium.

Methodology:

-

Prepare Stock Dilutions: In a 96-well plate (Plate A), prepare a 2-fold serial dilution of your high-concentration chalcone stock solution in 100% DMSO.

-

Transfer: Transfer 2 µL from each well of Plate A to a corresponding well in a new, clear 96-well plate (Plate B). Include a well with 2 µL of DMSO only as a vehicle control.

-

Add Medium: Using a multichannel pipette, add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to each well of Plate B. This results in a 1:100 dilution and a final DMSO concentration of 1%.

-

Incubate & Observe: Mix gently. Immediately inspect the plate for any signs of precipitation (cloudiness). For a more quantitative measure, read the absorbance of the plate at 620 nm.[6]

-

Incubate (Optional): To check for delayed precipitation, incubate the plate at 37°C, 5% CO₂ for a few hours and re-observe.

-

Determine Concentration: The highest concentration that remains clear (or shows no significant increase in absorbance compared to the vehicle control) is your estimated maximum soluble concentration.

Protocol 2: Assessing Compound Stability in Cell Culture Medium by HPLC